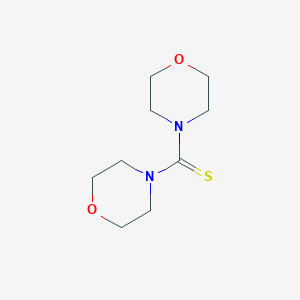
Dimorpholin-4-ylmethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimorpholin-4-ylmethanethione, also known as DMTM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. DMTM is a thiol-based compound that possesses a unique structure and chemical properties, making it a promising candidate for diverse research applications.
Mecanismo De Acción
The mechanism of action of Dimorpholin-4-ylmethanethione is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of reactive oxygen species and inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Dimorpholin-4-ylmethanethione has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. The compound has been shown to reduce oxidative stress in cells and tissues, which is a major contributor to various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimorpholin-4-ylmethanethione has several advantages for laboratory experiments, including its simple synthesis process, high purity, and stability. However, the compound also has some limitations, such as its low solubility in water and limited bioavailability, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research on Dimorpholin-4-ylmethanethione, including the development of new drugs based on its structure and properties, the investigation of its potential applications in various disease models, and the elucidation of its mechanism of action at the molecular level. Additionally, the optimization of the synthesis process and the improvement of its solubility and bioavailability may further enhance its potential applications in research and drug development.
Conclusion
In conclusion, Dimorpholin-4-ylmethanethione is a promising compound with diverse potential applications in various research fields. The compound possesses unique chemical properties, which make it an attractive candidate for the development of new drugs and the investigation of various disease models. Further research on Dimorpholin-4-ylmethanethione is necessary to fully understand its mechanism of action and potential applications in research and drug development.
Métodos De Síntesis
The synthesis of Dimorpholin-4-ylmethanethione involves the reaction of dimorpholine with carbon disulfide and sodium hydroxide. The reaction produces Dimorpholin-4-ylmethanethione as a white crystalline solid, which can be further purified using recrystallization techniques. The synthesis process is relatively simple and efficient, making Dimorpholin-4-ylmethanethione a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
Dimorpholin-4-ylmethanethione has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for various diseases.
Propiedades
Número CAS |
1013-93-0 |
|---|---|
Nombre del producto |
Dimorpholin-4-ylmethanethione |
Fórmula molecular |
C9H16N2O2S |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
dimorpholin-4-ylmethanethione |
InChI |
InChI=1S/C9H16N2O2S/c14-9(10-1-5-12-6-2-10)11-3-7-13-8-4-11/h1-8H2 |
Clave InChI |
AZHGSCTWVDLDLP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)N2CCOCC2 |
SMILES canónico |
C1COCCN1C(=S)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



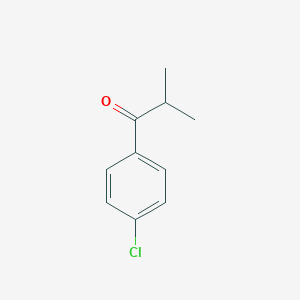
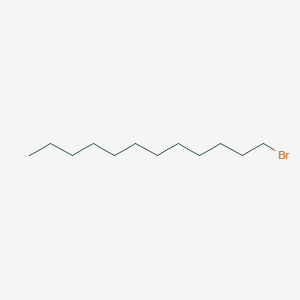
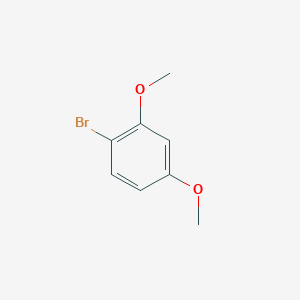
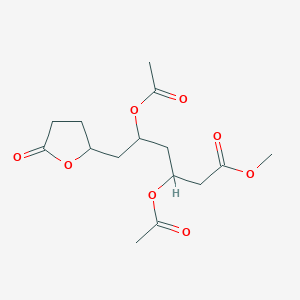
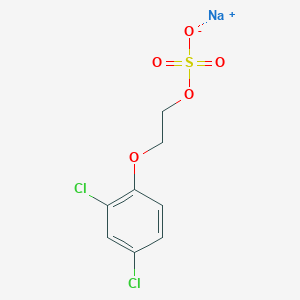
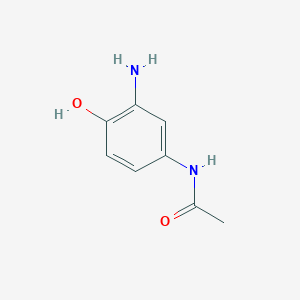
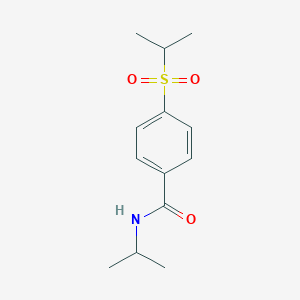
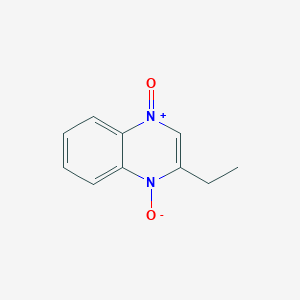
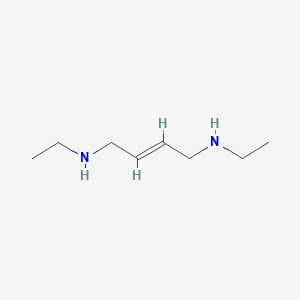
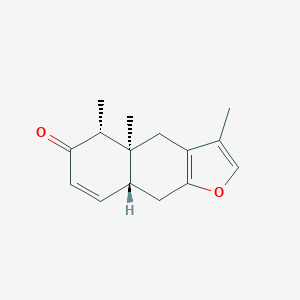
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
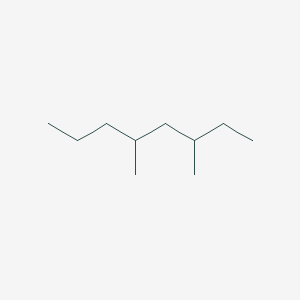
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)
